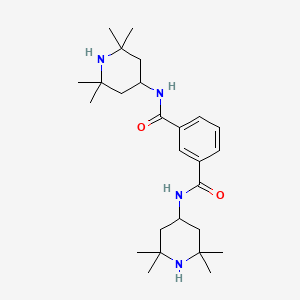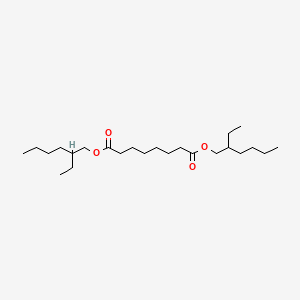
1-溴-2-甲氧基-4-(三氟甲基)苯
描述
The compound 1-Bromo-2-methoxy-4-(trifluoromethyl)benzene is a brominated aromatic molecule with a methoxy group and a trifluoromethyl group attached to the benzene ring. While the provided papers do not directly discuss this specific compound, they do provide insights into the behavior of structurally related compounds, which can be useful in understanding the chemistry of 1-Bromo-2-methoxy-4-(trifluoromethyl)benzene.
Synthesis Analysis
The synthesis of related brominated aromatic compounds often involves the use of brominating agents in the presence of acidic or basic conditions. For example, 1-Bromo-3,5-bis(trifluoromethyl)benzene was prepared by treating 1,3-bis(fluoromethyl)benzene with N,N'-dibromo-5,5-dimethylhydantoin in strongly acidic media . This suggests that a similar approach could potentially be used for the synthesis of 1-Bromo-2-methoxy-4-(trifluoromethyl)benzene, with appropriate protection of the methoxy group to prevent its participation or degradation during the bromination process.
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds can be determined using techniques such as X-ray diffraction analysis. For instance, the X-ray structure determinations of various bromo- and bromomethyl-substituted benzenes have been reported, providing insights into the types of interactions, such as C–H···Br, C–Br···Br, and C–Br···π, that can influence the packing and stability of these molecules . These findings can be extrapolated to predict the molecular structure and intermolecular interactions that 1-Bromo-2-methoxy-4-(trifluoromethyl)benzene might exhibit.
Chemical Reactions Analysis
Brominated aromatic compounds can participate in a variety of chemical reactions. For example, the reaction of 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol with BBr3 followed by the addition of MeOH afforded the corresponding arylphenols . This indicates that brominated compounds can be used as intermediates in the synthesis of other functionalized aromatic compounds. The presence of a methoxy group in 1-Bromo-2-methoxy-4-(trifluoromethyl)benzene could similarly allow for selective transformations, such as O-demethylation or further functionalization at the methoxy-substituted carbon.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds are influenced by their substituents. For example, the presence of a trifluoromethyl group can significantly affect the reactivity and stability of the compound due to its electron-withdrawing nature . The methoxy group, on the other hand, is an electron-donating substituent and can impact the compound's reactivity towards electrophilic aromatic substitution reactions. The specific physical properties such as melting point, boiling point, and solubility of 1-Bromo-2-methoxy-4-(trifluoromethyl)benzene would need to be determined experimentally, but can be expected to be influenced by the polar and bulky nature of the substituents.
科学研究应用
有机合成
1-溴-2-甲氧基-4-(三氟甲基)苯(BMTFB)是有机化学中的一种重要化合物,常被用作合成各种有机分子的构建块。它与亲核试剂的反应性使其成为构建复杂分子结构的多功能中间体。 例如,它可用于合成具有潜在药理活性的芳香族化合物 .
聚合物生产中的催化剂
该化合物在聚合物生产中用作催化剂。 它在引发或加速化学反应中的作用有助于开发具有改善性能的新型聚合物材料,例如提高强度、耐久性或耐化学性.
药物研究
BMTFB 用于开发新型药物。 将其掺入药物分子可以增强其药代动力学特性,例如溶解度和稳定性,使药物在治疗应用中更有效.
精氨酸甲基转移酶抑制剂
该化合物用于合成氨基(芳氧基)丙醇衍生物,这些衍生物充当共激活剂相关精氨酸甲基转移酶 (CARM1) 的抑制剂。 CARM1 在基因表达调控中起作用,其抑制剂在治疗癌症等疾病方面引起了人们的兴趣 .
材料科学
在材料科学中,BMTFB 可用于修饰材料的表面性质。 这种修饰可以赋予所需的特性,例如疏水性或提高的导电性,这对于开发用于各种技术应用的先进材料至关重要 .
作用机制
Target of Action
1-Bromo-2-methoxy-4-(trifluoromethyl)benzene is a chemical compound used as a reactant in the synthetic preparation of amino (aryloxy)propanol derivatives . These derivatives are known to inhibit coactivator-associated arginine methyltransferase (CARM1) , a protein involved in the regulation of gene expression.
Mode of Action
It is known that the compound can undergo reactions with lithium diisopropylamide (lida) at -100°c to give 5-bromo-2-(trifluoromethoxy)phenyllithium . At -75°C, it eliminates lithium bromide, thus generating 1,2-dehydro-4-(trifluoromethoxy)benzene .
Biochemical Pathways
Given its role in the synthesis of carm1 inhibitors , it may indirectly influence pathways regulated by this protein, including gene expression and cellular differentiation.
Result of Action
The molecular and cellular effects of 1-Bromo-2-methoxy-4-(trifluoromethyl)benzene are likely dependent on the specific biochemical context in which it is used. As a reactant in the synthesis of CARM1 inhibitors , its action could potentially lead to reduced activity of this protein, affecting gene expression and cellular differentiation.
Action Environment
The action of 1-Bromo-2-methoxy-4-(trifluoromethyl)benzene can be influenced by various environmental factors. For instance, its reaction with LIDA is temperature-dependent . Other factors, such as pH and the presence of other chemical species, could also potentially influence its reactivity and stability.
生化分析
Biochemical Properties
1-Bromo-2-methoxy-4-(trifluoromethyl)benzene plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of new chemical bonds. For instance, it can act as a substrate for enzymes involved in halogenation and methylation reactions. The interactions between 1-Bromo-2-methoxy-4-(trifluoromethyl)benzene and these biomolecules are typically characterized by the formation of covalent bonds, which are crucial for the compound’s reactivity and stability in biochemical processes .
Cellular Effects
The effects of 1-Bromo-2-methoxy-4-(trifluoromethyl)benzene on cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may affect the activity of transcription factors, leading to changes in gene expression patterns. Additionally, 1-Bromo-2-methoxy-4-(trifluoromethyl)benzene can alter metabolic fluxes by interacting with key metabolic enzymes, thereby impacting cellular energy production and biosynthetic pathways .
Molecular Mechanism
At the molecular level, 1-Bromo-2-methoxy-4-(trifluoromethyl)benzene exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity. This compound may also induce changes in gene expression by interacting with DNA or RNA, leading to alterations in transcription and translation processes. The molecular mechanism of 1-Bromo-2-methoxy-4-(trifluoromethyl)benzene involves a combination of covalent and non-covalent interactions that are essential for its biological activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Bromo-2-methoxy-4-(trifluoromethyl)benzene can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term studies have shown that 1-Bromo-2-methoxy-4-(trifluoromethyl)benzene can have persistent effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-Bromo-2-methoxy-4-(trifluoromethyl)benzene in animal models vary with different dosages. At low doses, the compound may exhibit minimal toxicity and can be used to study its pharmacological properties. At higher doses, 1-Bromo-2-methoxy-4-(trifluoromethyl)benzene may induce toxic or adverse effects, such as cellular damage or organ dysfunction. Threshold effects have been observed, indicating that the compound’s impact on biological systems is dose-dependent .
Metabolic Pathways
1-Bromo-2-methoxy-4-(trifluoromethyl)benzene is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation processes. These metabolic pathways are crucial for the compound’s detoxification and elimination from the body. Additionally, 1-Bromo-2-methoxy-4-(trifluoromethyl)benzene can affect metabolic fluxes by modulating the activity of key metabolic enzymes .
Transport and Distribution
Within cells and tissues, 1-Bromo-2-methoxy-4-(trifluoromethyl)benzene is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, influencing its biological activity. The transport and distribution of 1-Bromo-2-methoxy-4-(trifluoromethyl)benzene are essential for its pharmacokinetic properties and therapeutic potential .
Subcellular Localization
The subcellular localization of 1-Bromo-2-methoxy-4-(trifluoromethyl)benzene is determined by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. This localization is critical for the compound’s activity and function, as it allows 1-Bromo-2-methoxy-4-(trifluoromethyl)benzene to interact with specific biomolecules within the cell. The compound’s subcellular distribution can influence its efficacy and safety in therapeutic applications .
属性
IUPAC Name |
1-bromo-2-methoxy-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O/c1-13-7-4-5(8(10,11)12)2-3-6(7)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLLPTWRKUGXEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407308 | |
| Record name | 1-bromo-2-methoxy-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
402-07-3 | |
| Record name | 1-bromo-2-methoxy-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-2-methoxy-4-(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-amino-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1276358.png)
![3-[1-[(4-Methylphenyl)methyl]-3-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B1276359.png)

![2-amino-1-[3-(dimethylamino)propyl]-4,5-dimethyl-1H-pyrrole-3-carbonitrile](/img/structure/B1276364.png)

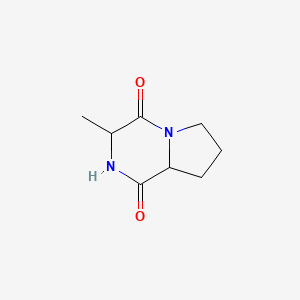
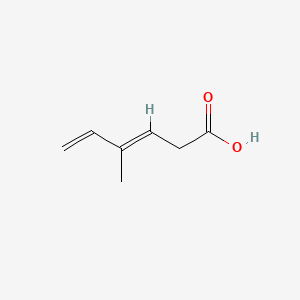

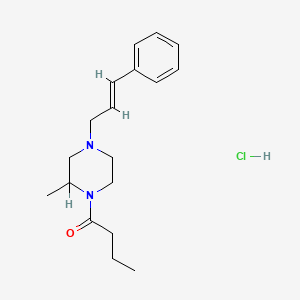
![(1R,4S,5'S,6R,6'R,8R,10Z,12S,13S,14Z,16Z,20R,21R,24S)-6'-[(2S)-Butan-2-yl]-4',24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-21-methoxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1276379.png)
